

Application Notes and Protocols: Utilizing 18-Crown-6 in Cross-Coupling Reactions

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Compound of Interest					
Compound Name:	18-Crown-6				
Cat. No.:	B118740	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **18-crown-6** as a phase-transfer catalyst to enhance Suzuki-Miyaura and other cross-coupling reactions. The inclusion of **18-crown-6** can lead to improved reaction rates and yields, particularly when employing inorganic bases that have low solubility in organic solvents.

Introduction: The Role of 18-Crown-6 in Cross-Coupling Catalysis

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. A common challenge in these reactions is the limited solubility of inorganic bases (e.g., K₂CO₃, K₃PO₄, KF) in the organic solvents typically used for cross-coupling. This can lead to slow reaction rates and incomplete conversions.

18-Crown-6, a cyclic polyether, addresses this issue by acting as a phase-transfer catalyst. Its central cavity has a high affinity for potassium cations (K⁺), forming a stable complex. The exterior of the crown ether is lipophilic, rendering the [K(**18-crown-6**)]⁺ complex soluble in organic solvents. This facilitates the transport of the associated anion (e.g., CO₃²⁻, PO₄³⁻, F⁻) into the organic phase, where it can participate in the catalytic cycle, leading to a significant rate enhancement.



Application in Suzuki-Miyaura Cross-Coupling Reactions

The use of **18-crown-6** is well-documented in Suzuki-Miyaura reactions, where it promotes the coupling of a variety of substrates.

Pd/C-Catalyzed Coupling of Aryl Bromides and Arylboronic Acids in Aqueous Media

The addition of **18-crown-6** has been shown to significantly promote the Pd/C-catalyzed Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids in a methanol-water solvent system. The crown ether facilitates the use of inorganic bases, which are often poorly soluble in such solvent mixtures.

Quantitative Data Summary:

Entry	Aryl Bromide	Arylboronic Acid	Product	Yield (%)
1	4- Bromoacetophen one	Phenylboronic acid	4-Acetylbiphenyl	95
2	4- Bromobenzonitril e	Phenylboronic acid	4-Cyanobiphenyl	92
3	4- Bromonitrobenze ne	Phenylboronic acid	4-Nitrobiphenyl	98
4	1-Bromo-4- methoxybenzene	Phenylboronic acid	4- Methoxybiphenyl	85
5	4- Bromoacetophen one	4- Methoxyphenylb oronic acid	4-Acetyl-4'- methoxybiphenyl	93





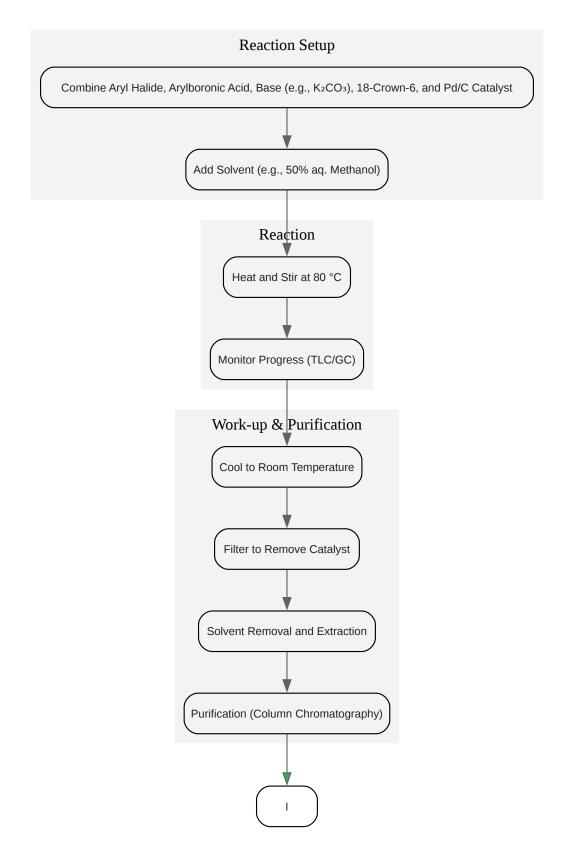


Experimental Protocol:

A mixture of the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K_2CO_3 (2.0 mmol), **18-crown-6** (0.1 mmol), and 10% Pd/C (50 mg, 0.047 mmol Pd) in 50% aqueous methanol (10 mL) is prepared in a round-bottom flask. The flask is equipped with a reflux condenser and the mixture is stirred and heated at 80 °C for the appropriate time (typically 2-6 hours), while monitoring the reaction progress by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to remove the methanol. The aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Logical Workflow for the **18-Crown-6** Enhanced Suzuki-Miyaura Reaction





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Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction enhanced by **18-crown-6**.

Suzuki-Miyaura Coupling of Nitroarenes

A notable application of **18-crown-6** is in the Suzuki-Miyaura coupling of nitroarenes, which are typically challenging substrates. The use of **18-crown-6** is crucial for achieving high yields in this transformation.[1][2]

Quantitative Data Summary:

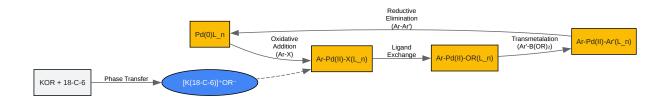
Entry	Nitroarene	Arylboronic Acid	Product	Yield (%)
1	Nitrobenzene	Phenylboronic acid	Biphenyl	84
2	4-Nitrotoluene	Phenylboronic acid	4-Methylbiphenyl	75
3	1-Chloro-4- nitrobenzene	Phenylboronic acid	4-Nitrobiphenyl	68
4	Nitrobenzene	4- Methoxyphenylb oronic acid	4- Methoxybiphenyl	81

Experimental Protocol:

In a glovebox, a screw-capped vial is charged with Pd(acac)₂ (5.0 mol %), BrettPhos (6.0 mol %), K₃PO₄·nH₂O (2.0 equiv), and **18-crown-6** (1.5 equiv). The nitroarene (1.0 equiv) and arylboronic acid (1.5 equiv) are then added, followed by 1,4-dioxane (to achieve a 0.5 M concentration of the nitroarene). The vial is sealed and the reaction mixture is stirred at 130 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated and the residue is purified by flash column chromatography on silica gel to afford the biaryl product.[2]

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling Enhanced by 18-Crown-6





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References

- 1. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
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